molecular formula C17H21NO5S B5777752 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

Cat. No.: B5777752
M. Wt: 351.4 g/mol
InChI Key: XJTDOROAJRKTAE-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is an organic compound with the molecular formula C17H21NO4S It is a sulfonamide derivative, characterized by the presence of a benzenesulfonamide core substituted with methoxy groups and a phenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzenesulfonyl chloride and 2-(4-methylphenoxy)ethylamine.

    Reaction: The 3,4-dimethoxybenzenesulfonyl chloride is reacted with 2-(4-methylphenoxy)ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzeneamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dimethoxyphenyl)ethyl)-4-methylbenzenesulfonamide
  • N-(2-(4-bromophenyl)ethyl)-4-methylbenzenesulfonamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-4-methoxybenzenesulfonamide

Uniqueness

3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is unique due to the presence of both methoxy and phenoxyethyl groups, which may confer distinct chemical and biological properties compared to other sulfonamide derivatives. Its specific substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-13-4-6-14(7-5-13)23-11-10-18-24(19,20)15-8-9-16(21-2)17(12-15)22-3/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTDOROAJRKTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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